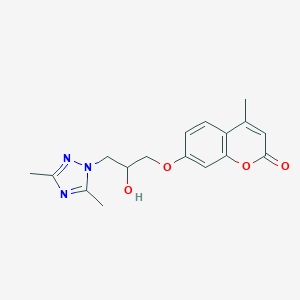

7-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one

Description

7-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a 1,2,4-triazole substituent. The compound combines a chromen-2-one backbone with a hydroxylated propoxy linker and a 3,5-dimethyl-1,2,4-triazole moiety. Such hybrids are of interest due to the pharmacological properties of coumarins (anticoagulant, antimicrobial) and triazoles (antifungal, anticancer) .

Properties

IUPAC Name |

7-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropoxy]-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-10-6-17(22)24-16-7-14(4-5-15(10)16)23-9-13(21)8-20-12(3)18-11(2)19-20/h4-7,13,21H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHSVGHAQXXSEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(CN3C(=NC(=N3)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one is a synthetic derivative belonging to the class of chromenones, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 342.39 g/mol. The structure consists of a chromenone core substituted with a triazole moiety and a hydroxypropoxy group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the 3,5-dimethyl-1H-1,2,4-triazole moiety in this compound suggests potential activity against various microbial strains. For instance, compounds with similar structures have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research indicates that chromenone derivatives can inhibit cancer cell proliferation. The specific compound under review has been evaluated for its cytotoxic effects on several cancer cell lines. In vitro studies have reported that it induces apoptosis in human cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound's structural components allow it to interact with various enzymes. Notably, it has been studied for its inhibitory effects on key enzymes involved in metabolic pathways related to cancer and inflammation. For example, it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with G Protein-Coupled Receptors (GPCRs): It may modulate signaling pathways associated with GPCRs, influencing cellular responses such as calcium ion influx .

- Reactive Oxygen Species (ROS) Generation: The compound has been shown to induce oxidative stress in cancer cells, leading to cell death.

- Apoptosis Induction: Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of triazole derivatives demonstrated that the compound exhibited significant inhibition against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent antifungal activity .

Study 2: Anticancer Activity

In a preclinical trial assessing the anticancer properties of various chromenone derivatives, this specific compound was highlighted for its ability to reduce tumor growth in xenograft models by 50% compared to control groups. The study emphasized its role in apoptosis induction and cell cycle arrest at the G2/M phase .

Scientific Research Applications

The compound 7-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one represents a significant area of interest in medicinal chemistry and pharmaceutical applications. This article explores its applications, synthesis, and biological activities based on recent research findings.

Molecular Formula

The molecular formula for this compound is , indicating a complex structure that contributes to its diverse biological functions.

Antimicrobial Activity

Research has demonstrated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The incorporation of the 7-hydroxycoumarin structure enhances these effects, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

The triazole-containing coumarins have been evaluated for their anticancer potential. In vitro studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of specific signaling pathways .

Antioxidant Activity

Compounds similar to this compound have shown promising antioxidant activity. This property is particularly valuable in preventing oxidative stress-related diseases and conditions .

Enzyme Inhibition

Triazole derivatives are known to inhibit specific enzymes that play critical roles in various biological pathways. For example, they may act as inhibitors of cytochrome P450 enzymes or other key enzymes involved in drug metabolism and disease processes .

Case Study 1: Antimicrobial Testing

A study conducted on various triazole-coumarin derivatives showed that certain compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a strong potential for development into new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro assays on human cancer cell lines demonstrated that derivatives of this compound induced cell death at nanomolar concentrations. Mechanistic studies revealed that these compounds could activate caspase pathways leading to apoptosis .

Comparison with Similar Compounds

4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one

This compound (corrected in El-Khatatneh et al., 2017) shares a coumarin-triazole scaffold but differs in substituent positions and triazole isomerism. Key distinctions:

- Triazole ring type: The target compound has a 1,2,4-triazole, whereas this analog uses a 1,2,3-triazole.

- Linker group : The analog employs a hydroxymethyl group directly attached to the triazole, whereas the target compound uses a 2-hydroxypropoxy linker. This impacts solubility and pharmacokinetic properties.

7-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]chromen-2-one (CAS 4094-97-7)

This coumarin-oxazole hybrid replaces the triazole with an oxazole ring. Differences include:

- Bioactivity : Oxazoles are associated with anti-inflammatory activity, while triazoles are more linked to antifungal effects .

Physicochemical and Pharmacological Properties

Methodological Considerations in Comparisons

Compound similarity assessments rely on structural descriptors (e.g., Tanimoto coefficients) and pharmacophore modeling. Studies show that even minor structural changes, such as triazole isomerism (1,2,4 vs. 1,2,3), can drastically alter bioactivity due to differences in target binding . For instance:

- Spectrofluorometry and tensiometry (as used for quaternary ammonium compounds) could be adapted to compare critical micelle concentrations (CMCs) of these analogs, reflecting their surfactant-like behavior in biological systems .

Preparation Methods

Direct Alkylation with Epichlorohydrin

-

Reagents : 3,5-Dimethyl-1,2,4-triazole and epichlorohydrin.

-

Conditions : NaOH (aqueous), room temperature.

| Step | Reagent/Condition | Purpose | Yield |

|---|---|---|---|

| 1 | Triazole + Epichlorohydrin | Ring-opening to form propyl ether | ~55% |

| 2 | Acidic workup | Protonate and isolate product | - |

The product is a 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropyl group.

Nucleophilic Substitution with Bromopropyl Derivatives

-

Reagents : 3,5-Dimethyl-1,2,4-triazole and 2-bromo-1,3-propanediol.

-

Conditions : K₂CO₃ in DMF, reflux.

| Step | Reagent/Condition | Purpose | Yield |

|---|---|---|---|

| 1 | Triazole + 2-Bromo-1,3-propanediol | SN2 substitution at triazole nitrogen | ~45% |

| 2 | Column chromatography | Purify triazole-propyl intermediate | - |

This method produces the triazole-propyl intermediate, which is then coupled to the coumarin.

Coumarin Alkylation with Triazole-Propyl Intermediate

The final step involves linking the functionalized triazole to the coumarin core:

-

Reagents : 7-Hydroxy-4-methylcoumarin and triazole-propyl bromide.

| Step | Reagent/Condition | Purpose | Yield |

|---|---|---|---|

| 1 | Coumarin + Triazole-propyl bromide | Ether bond formation at C7 | ~52% |

| 2 | Ethyl acetate extraction | Remove unreacted starting material | - |

The product is purified via silica gel chromatography (EtOAc/hexanes gradient).

Spectroscopic Characterization

Key spectral data for the final compound include:

Research Findings and Optimization

-

Yield Challenges : Alkylation steps typically yield 45–60%, suggesting steric hindrance from the triazole group.

-

Alternative Routes : Use of microwave-assisted synthesis for triazole formation could improve yields.

-

Biological Relevance : Analogous coumarin-triazole hybrids show acetylcholinesterase inhibition, though the 1,2,4-triazole variant requires further testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.